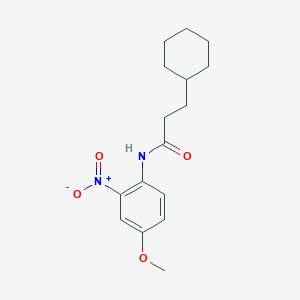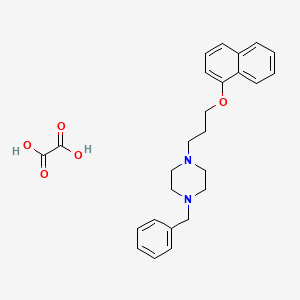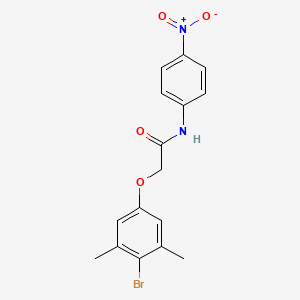
3-cyclohexyl-N-(4-methoxy-2-nitrophenyl)propanamide
Overview
Description
3-cyclohexyl-N-(4-methoxy-2-nitrophenyl)propanamide is an organic compound with the molecular formula C16H23NO4 It is characterized by a cyclohexyl group attached to a propanamide backbone, with a methoxy and nitro substituent on the phenyl ring
Scientific Research Applications
3-cyclohexyl-N-(4-methoxy-2-nitrophenyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(4-methoxy-2-nitrophenyl)propanamide typically involves the following steps:
Nitration: The starting material, 4-methoxyacetophenone, undergoes nitration to introduce the nitro group at the ortho position relative to the methoxy group.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acylation: The resulting amine is acylated with cyclohexylcarbonyl chloride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-(4-methoxy-2-nitrophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-cyclohexyl-N-(4-hydroxy-2-nitrophenyl)propanamide.
Reduction: 3-cyclohexyl-N-(4-methoxy-2-aminophenyl)propanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-(4-methoxy-2-nitrophenyl)propanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The cyclohexyl group provides steric bulk, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
3-cyclohexyl-N-(4-methyl-2-nitrophenyl)propanamide: Similar structure but with a methyl group instead of a methoxy group.
3-cyclohexyl-N-(4-hydroxy-2-nitrophenyl)propanamide: Similar structure but with a hydroxyl group instead of a methoxy group.
3-cyclohexyl-N-(4-methoxy-2-aminophenyl)propanamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
3-cyclohexyl-N-(4-methoxy-2-nitrophenyl)propanamide is unique due to the presence of both a methoxy and nitro group on the phenyl ring, which can influence its reactivity and biological activity. The combination of these functional groups provides a distinct set of chemical properties that can be leveraged in various applications.
Properties
IUPAC Name |
3-cyclohexyl-N-(4-methoxy-2-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-22-13-8-9-14(15(11-13)18(20)21)17-16(19)10-7-12-5-3-2-4-6-12/h8-9,11-12H,2-7,10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRIHGBPTZTHOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCC2CCCCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Ethoxyphenoxy)ethyl]pyrrolidine;oxalic acid](/img/structure/B4003900.png)
![4-[2-[3-(3-Pyrazin-2-ylphenyl)pyrazol-1-yl]ethyl]morpholine](/img/structure/B4003907.png)
![4-[3-(3-Methyl-5-propan-2-ylphenoxy)propyl]morpholine;oxalic acid](/img/structure/B4003919.png)


![N-[(2-chlorophenyl)methyl]-2-phenylbutanamide](/img/structure/B4003927.png)
![N-[3-(2-butan-2-ylphenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4003928.png)
![3-[4-(2-bromo-4-chlorophenoxy)butyl]-4(3H)-quinazolinone oxalate](/img/structure/B4003934.png)
![N-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4003946.png)
![N-[1-(hydroxymethyl)-2-methylpropyl]-2-(4-propionylphenoxy)acetamide](/img/structure/B4003952.png)
![1-[3-(2-bromo-4-chlorophenoxy)propyl]piperidine oxalate](/img/structure/B4003963.png)

![1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperazine oxalate](/img/structure/B4003973.png)
![7-[(3-phenoxyphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B4003978.png)
